molecular formula C23H16Cl2N2O3 B15080893 Ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-66-9

Ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B15080893
CAS No.: 302912-66-9
M. Wt: 439.3 g/mol
InChI Key: RRWCYHWHJIUFED-UHFFFAOYSA-N
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Description

Ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[1,2-c]pyrimidine core substituted with 4-chlorobenzoyl and 4-chlorophenyl groups

Preparation Methods

The synthesis of Ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzoyl chloride with 4-chloroaniline to form an intermediate, which is then cyclized with ethyl acetoacetate under basic conditions to yield the desired pyrrolo[1,2-c]pyrimidine derivative. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic rings, where nucleophiles replace the chlorine atoms. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: The compound’s unique structural properties make it useful in material science for developing new polymers and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the desired biological effects, such as apoptosis in cancer cells or reduced inflammation.

Comparison with Similar Compounds

Ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can be compared with other pyrrolo[1,2-c]pyrimidine derivatives, such as:

  • Ethyl 7-(4-methylbenzoyl)-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
  • Ethyl 7-(4-fluorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of chlorine atoms in this compound enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions and potentially more potent in biological assays.

Properties

CAS No.

302912-66-9

Molecular Formula

C23H16Cl2N2O3

Molecular Weight

439.3 g/mol

IUPAC Name

ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C23H16Cl2N2O3/c1-2-30-23(29)18-11-21(22(28)15-5-9-17(25)10-6-15)27-13-26-19(12-20(18)27)14-3-7-16(24)8-4-14/h3-13H,2H2,1H3

InChI Key

RRWCYHWHJIUFED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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